![molecular formula C26H29ClN4O2 B2493313 {6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326895-87-7](/img/structure/B2493313.png)
{6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of heterocyclic compounds like the one often involves multi-step reactions, including cyclization, nucleophilic substitution, and condensation processes. For instance, Grytsak et al. (2021) described the synthesis of 6-chloro-(dichloro-, trichloro)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones, highlighting techniques applicable to synthesizing complex molecules including quinoline derivatives (Grytsak et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic techniques. Prasad et al. (2018) detailed the structural exploration of a bioactive heterocycle through IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, providing insights into the conformational stability and intermolecular interactions of similar complex molecules (Prasad et al., 2018).
Chemical Reactions and Properties
The reactivity and chemical properties of the compound can be deduced from studies on similar molecules. Grytsak et al. (2021) explored the reactivity of quinazoline derivatives towards nucleophilic and non-nucleophilic bases, showing how these compounds can undergo substitution, elimination, or isomerization reactions (Grytsak et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, often require detailed experimental work. Bakare et al. (2005) synthesized a related compound and discussed its crystal structure, indicating how such properties can be studied for complex organic molecules (Bakare et al., 2005).
Chemical Properties Analysis
Chemical properties include reactivity towards various reagents, stability under different conditions, and potential for chemical modifications. The work by Grytsak et al. (2021) and others on similar quinoline derivatives can be extrapolated to understand the chemical behavior of "6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone" (Grytsak et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- The synthesis and reactions of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline, including compounds related to the one , have been explored. This research provides insights into the synthetic pathways and chemical reactions of similar compounds (Zaki, El-Dean, & Radwan, 2014).
Pharmacological Profiles and Biological Activities
- Quinoline derivatives have been studied for their properties on human alpha(2)-adrenoceptor subtypes, indicating potential pharmacological applications. This research highlights the structure-activity relationship of similar quinoline compounds (Höglund et al., 2006).
- The synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides, which include compounds structurally related to the compound , showed potent 5HT1B antagonists, indicating their relevance in neuroscience research (Horchler et al., 2007).
- A structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives discussed diverse pharmacological profiles such as antimalarial, antiparasitic, anti-HIV, and anticancer properties (El-Azzouny, Aboul-Enein, & Hamissa, 2020).
Crystallography and Chemical Analysis
- The synthesis and crystal structure analysis of 12-Methoxy-15-(4-morpholinopodocarpa-8,11,13-trien-15-one, a compound with similarities to the one , was conducted. This provides insight into the conformation and structural characteristics of related compounds (Bakare, John, Butcher, & Zalkow, 2005).
Antitumor and Anticancer Studies
- Quinazoline derivatives containing piperazine analogs have shown potent antiproliferative activities against various cancer cell lines, highlighting the potential of similar compounds in cancer research (Li et al., 2020).
Safety and Hazards
As this compound is a research chemical, it is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures in a research setting.
Direcciones Futuras
Propiedades
IUPAC Name |
[6-chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O2/c1-18-4-3-5-24(19(18)2)29-8-10-30(11-9-29)25-21-16-20(27)6-7-23(21)28-17-22(25)26(32)31-12-14-33-15-13-31/h3-7,16-17H,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZGBFYJEAEVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2493230.png)
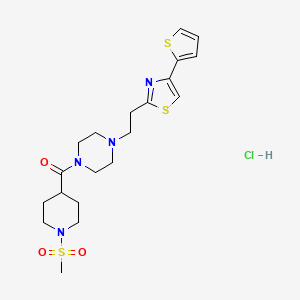
![(4-Methylthiadiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2493232.png)
![3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile](/img/structure/B2493236.png)


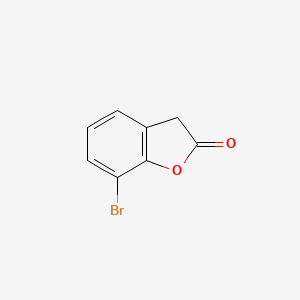
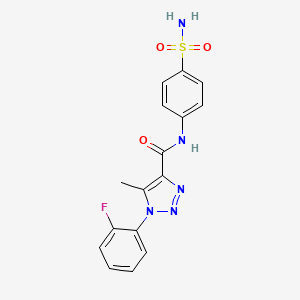
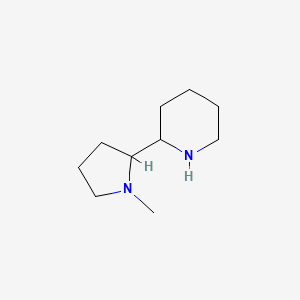
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2493243.png)

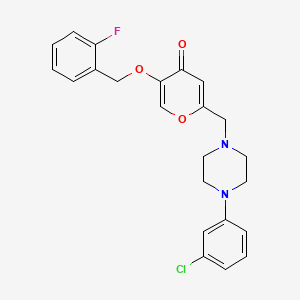
![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2493250.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2493251.png)